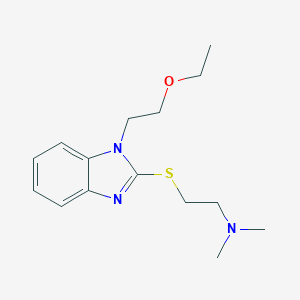
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as BCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCPA is a selective antagonist of the GABA(A) receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain.
Applications De Recherche Scientifique
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a tool to study the function of the GABA(A) receptor. This compound has been shown to selectively block the activity of this receptor, which has led to a better understanding of its role in the regulation of neurotransmitter activity in the brain. This compound has also been used to study the effects of GABA(A) receptor blockade on behavior and cognition in animal models.
Mécanisme D'action
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide is a selective antagonist of the GABA(A) receptor. It binds to a specific site on the receptor and blocks the activity of GABA, which is the major inhibitory neurotransmitter in the brain. This results in an increase in neuronal excitability and can lead to a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the GABA(A) receptor. In animal studies, this compound has been shown to increase locomotor activity, decrease anxiety-like behavior, and impair memory and learning. These effects are consistent with the known role of the GABA(A) receptor in regulating these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the specific effects of GABA(A) receptor blockade without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.
Orientations Futures
There are several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of interest is the development of more potent and selective GABA(A) receptor antagonists for use in scientific research. Another area of interest is the use of this compound and other GABA(A) receptor antagonists to study the role of the GABAergic system in the pathophysiology of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in experimental paradigms.
Méthodes De Synthèse
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide involves a multistep process that begins with the reaction of 2-bromo-5-methylpyridine with 2-chloro-4-methylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Propriétés
Formule moléculaire |
C15H14BrClN2O2 |
|---|---|
Poids moléculaire |
369.64 g/mol |
Nom IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14BrClN2O2/c1-9-7-11(17)3-5-13(9)21-8-15(20)19-14-6-4-12(16)10(2)18-14/h3-7H,8H2,1-2H3,(H,18,19,20) |
Clé InChI |
XFIJYBYFMZYANV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
![4-bromo-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238182.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)


![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)
